Cyclopentanone, 2-(methoxymethoxy)-
CAS No.: 324027-05-6
Cat. No.: VC3099605
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324027-05-6 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-(methoxymethoxy)cyclopentan-1-one |
| Standard InChI | InChI=1S/C7H12O3/c1-9-5-10-7-4-2-3-6(7)8/h7H,2-5H2,1H3 |
| Standard InChI Key | YEGAHMZHIBIMPH-UHFFFAOYSA-N |
| SMILES | COCOC1CCCC1=O |
| Canonical SMILES | COCOC1CCCC1=O |
Introduction
Cyclopentanone, 2-(methoxymethoxy)-, also known as 2-((Methoxymethoxy)methyl)cyclopentanone, is an organic compound with a cyclopentanone ring substituted with a methoxymethyl group at the second position. This compound is classified as a ketone due to the presence of the carbonyl group (C=O) within its structure. It falls under the category of cyclic ketones, specifically cyclopentanones, which are known for their unique reactivity and structural properties.
Synthesis and Reactions
The synthesis of 2-((Methoxymethoxy)methyl)cyclopentanone can be accomplished through several methods, often involving careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity. Common reagents used in its synthesis include inert solvents to prevent side reactions during alkylation processes.
This compound participates in various chemical reactions, including coupling reactions like the Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds. The products formed from these reactions depend on the specific reagents used.
Applications and Research Findings
2-((Methoxymethoxy)methyl)cyclopentanone has several applications in scientific research, particularly in organic synthesis and the production of fine chemicals, agrochemicals, and fragrances. It serves as an intermediate in organic synthesis, contributing to the formation of complex molecules.
Research indicates that this compound may interact with biomolecules, suggesting potential biological activities that warrant further investigation in medicinal chemistry.
Comparison with Similar Compounds
For comparison, other cyclopentanone derivatives like 2-methoxycarbonyl cyclopentanone (CAS#: 10472-24-9) have distinct properties:
-
Molecular Formula: C7H10O3
-
Molecular Weight: 142.152 g/mol
-
Boiling Point: 209.7±33.0 °C at 760 mmHg
Another related compound is 2-(methoxymethyl)cyclopentanone (CAS#: 35457-02-4):
Data Table for Cyclopentanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 2-((Methoxymethoxy)methyl)cyclopentanone | Not specified | Not specified | Not specified | Not specified |
| 2-Methoxycarbonyl cyclopentanone | C7H10O3 | 142.152 | 209.7±33.0 | 1.2±0.1 |
| 2-(Methoxymethyl)cyclopentanone | C7H12O2 | 128.17 | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume